2-(4-Ethylphenyl)-2-methoxyacetic acid
Description
2-(4-Ethylphenyl)-2-methoxyacetic acid is a substituted acetic acid derivative featuring a 4-ethylphenyl group and a methoxy substituent at the α-carbon of the acetic acid backbone. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. This compound’s structural uniqueness—combining lipophilic (ethylphenyl) and polar (methoxy, carboxylic acid) groups—makes it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-methoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-4-6-9(7-5-8)10(14-2)11(12)13/h4-7,10H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDSCAFPMJBAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Ethylphenyl)-2-methoxyacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenol with methoxyacetic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, purification, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Ethylphenyl)-2-methoxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules to exert their effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
2-(4-Ethylphenyl)-2-oxoacetic Acid
- Molecular Formula : C₁₀H₁₀O₃
- Molecular Weight : 178.19 g/mol
- Key Difference : Replaces the methoxy group with a ketone (oxo) at the α-carbon.
- Impact : The oxo group increases acidity (pKa ~1–2) compared to the methoxy-substituted compound, as ketones are electron-withdrawing. This enhances reactivity in nucleophilic reactions.
- Synthesis : High-yield routes (up to 89.9%) via condensation or ester hydrolysis are documented .
2-(4-Ethylphenyl)-2,2-difluoroacetic Acid
- Molecular Formula : C₁₀H₁₁F₂O₂
- Molecular Weight : 218.19 g/mol
- Key Difference : Two fluorine atoms replace the methoxy group.
- Impact : Fluorine’s electronegativity significantly increases acidity and metabolic stability. The compound is a white solid, suggesting higher crystallinity than the target molecule .
(2RS)-2-(4-Ethylphenyl)-propanoic Acid
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- Key Difference: Propanoic acid backbone instead of acetic acid.
- Impact : The extended carbon chain enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability but reducing aqueous solubility. Stereochemical considerations (racemic mixture) may affect biological activity .
Functional Group Variations
2-[2-(4-Ethylphenyl)ethoxy]acetic Acid
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- Key Difference : Ethoxy spacer between the ethylphenyl group and acetic acid.
- Used as a versatile scaffold in drug discovery .
(5-Chloro-2-methoxyphenyl)acetic Acid
- Molecular Formula : C₉H₉ClO₃
- Molecular Weight : 200.62 g/mol
- Key Difference : Chlorine substituent at the ortho position relative to methoxy.
- Impact : Chlorine’s electron-withdrawing effect increases acidity (pKa ~2.5–3.0) and may improve antibacterial activity. Structural similarity highlights the role of substituent positioning .
Biological Activity
2-(4-Ethylphenyl)-2-methoxyacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Preliminary studies suggest that it may act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Additionally, its structure allows for interactions with other targets such as receptors involved in pain modulation.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Antimicrobial Activity
Recent investigations have explored the antimicrobial potential of this compound against various pathogens. It has demonstrated moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent against resistant bacterial strains.
Case Studies and Research Findings
-
Anti-inflammatory Effects :
- A study evaluated the compound's efficacy in a murine model of arthritis. Results showed a significant reduction in paw swelling and joint inflammation compared to control groups, suggesting its potential utility in treating inflammatory conditions.
-
Antimicrobial Efficacy :
- In a comparative study, this compound was tested alongside traditional antibiotics. It exhibited an MIC of 32 µg/mL against MRSA, which is comparable to some existing treatments, highlighting its potential as an alternative or adjunct therapy.
-
Cytotoxicity Studies :
- Cytotoxicity assays conducted on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, particularly in breast cancer cells. This suggests further exploration into its use as an anticancer agent.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Model | Result (MIC/Effect) |
|---|---|---|
| Anti-inflammatory | Murine arthritis model | Reduced paw swelling |
| Antimicrobial | MRSA | MIC = 32 µg/mL |
| Cytotoxicity | Breast cancer cell lines | Induced apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
